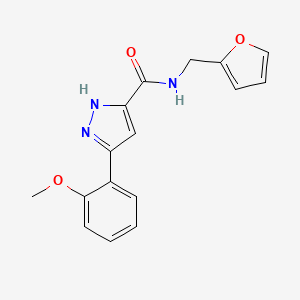

N-(2-furylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-21-15-7-3-2-6-12(15)13-9-14(19-18-13)16(20)17-10-11-5-4-8-22-11/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMMNPRDQXIGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-furylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by data from various studies.

Chemical Structure and Properties

- Molecular Formula: C16H15N3O3

- Molecular Weight: 297.314 g/mol

- CAS Number: 1094750-00-1

The compound features a pyrazole core substituted with a furylmethyl group and a methoxyphenyl moiety, contributing to its biological activity.

1. Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory potential of this compound. For instance:

- Carrageenan-Induced Edema Model: The compound was tested in vivo using a rat model, showing significant inhibition of paw edema comparable to standard anti-inflammatory drugs like ibuprofen and dexamethasone .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study indicated that derivatives of pyrazole exhibited cytotoxic effects against various cancer cell lines:

- SH-SY5Y Cell Line: The compound demonstrated an IC50 value indicating effective cytotoxicity, suggesting potential as an anticancer agent .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against several bacterial strains:

- Testing Against Bacteria: The compound showed promising results against E. coli and Bacillus subtilis, with inhibition rates significantly higher than control groups .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced inflammation, this compound was administered at varying doses. Results indicated a dose-dependent reduction in inflammation markers, with histopathological evaluations confirming minimal tissue damage compared to untreated controls .

Case Study 2: Cytotoxicity Assessment

A series of experiments assessed the cytotoxic effects on SH-SY5Y neuroblastoma cells. The results indicated that prolonged exposure (48 hours) significantly enhanced the cytotoxic potential of the compound, suggesting its application in cancer therapy .

Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

Anticoagulant Activity

One of the primary applications of N-(2-furylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide is as a potent inhibitor of blood coagulation factor Xa. This property positions it as a potential therapeutic agent in the treatment of thromboembolic disorders. The compound's selectivity and oral bioavailability make it suitable for further development into clinical applications aimed at preventing blood clots.

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory and analgesic effects. These properties are essential for developing medications targeting chronic pain and inflammatory diseases. The compound's mechanism may involve the modulation of inflammatory pathways, although specific studies are necessary to elucidate these effects further.

Anticancer Potential

Preliminary studies suggest that this compound may also have anticancer properties. Its ability to influence apoptosis and immune response pathways could be instrumental in cancer therapy. Further research is needed to confirm these effects and explore potential synergies with existing cancer treatments.

Agricultural Applications

Pesticidal Properties

The compound has been identified as having potential applications in agriculture as a biocide or pesticide. Its structural characteristics allow it to interact with biological systems in pests, potentially disrupting their life cycles or reproductive capabilities. This application could provide an environmentally friendly alternative to conventional pesticides, which often have detrimental ecological impacts .

Biochemical Research

Mechanistic Studies

this compound serves as a valuable tool in biochemical research for studying various biological processes. Its interactions with molecular targets can help elucidate mechanisms of action related to coagulation, inflammation, and cellular apoptosis. Understanding these interactions can guide the development of new therapeutic strategies.

Synthesis and Structural Insights

The synthesis of this compound involves several chemical reactions that are well-documented in the literature. The compound's molecular formula is C16H16N4O3, with a molecular weight of 324.33 g/mol. Its structure includes a pyrazole ring, which is crucial for its biological activity .

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Carboxamides

Substituent Effects on Physicochemical Properties

Pyrazole carboxamides exhibit diverse biological and physicochemical profiles depending on substituent patterns. Key analogs and their distinguishing features are summarized below:

Key Observations :

- Heterocyclic Substituents : Furyl (target compound) vs. thiophene () or pyridinyl () alters hydrophobicity and π-stacking interactions .

- Linker Variability : Sulfonyl (3b) or sulfonamide (4d) linkers increase polarity compared to direct aryl attachment in the target compound .

Pharmacological Potential

- Factor Xa Inhibition : Pyrazole carboxamides with fluorophenyl and imidazolyl groups (e.g., ) show anticoagulant activity via Factor Xa binding .

- Antibacterial Activity : Chlorothiophene and dichlorophenyl derivatives () exhibit antibacterial properties, suggesting substituent-dependent efficacy .

- Synthetic Cannabinoid Mimetics: 3,5-AB-CHMFUPPYCA () demonstrates the role of pyrazole regioisomerism in cannabinoid receptor interactions .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2-furylmethyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process starting with the condensation of substituted hydrazines with β-ketoesters to form the pyrazole core. For example, describes a similar synthesis using 1,5-diarylpyrazole templates via sequential alkylation and carboxamide coupling . Optimizing reaction conditions (e.g., solvent choice, temperature) is critical: DMF with K₂CO₃ at room temperature facilitates nucleophilic substitution in carboxamide formation, as seen in . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields (>70%) and purity (>95%) .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- 1H NMR : Provides detailed information on proton environments. For pyrazole derivatives, key signals include aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .

- LC-MS : Confirms molecular weight (e.g., [M+H]+ ion) and purity (>95% via UV detection at 254 nm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths/angles and validate substituent positions .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this pyrazole carboxamide derivative?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays to measure IC₅₀ values. For example, describes measuring RNA polymerase inhibition (IC₅₀ < 1 µM) using purified viral enzymes .

- Cell-Based Models : Assess cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers) .

- In Vivo Efficacy : Rodent models (e.g., thrombosis or viral infection) with pharmacokinetic profiling (plasma half-life, bioavailability) to correlate in vitro and in vivo data .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data when modifying pyrazole substituents?

- Methodological Answer :

- Systematic Substituent Scanning : Replace 2-methoxyphenyl (position 3) with electron-withdrawing (e.g., CF₃) or donating groups (e.g., NH₂) to assess effects on potency .

- Free-Wilson Analysis : Quantify contributions of individual substituents to activity. shows that P1 ligand modifications (e.g., aminobenzisoxazole) enhance selectivity for Factor Xa over trypsin .

- Crystallographic Validation : Resolve ambiguities in docking predictions by co-crystallizing derivatives with target proteins (e.g., measles virus polymerase in ) .

Q. How can discrepancies between in vitro potency and in vivo efficacy be addressed?

- Methodological Answer :

- Solubility Optimization : Use PEG-400 or cyclodextrins to improve aqueous solubility, which often limits in vivo absorption .

- Metabolic Stability Screening : Liver microsome assays identify metabolic hotspots (e.g., furan ring oxidation) .

- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester prodrugs to enhance permeability, as seen in ’s ester derivatives .

Q. What computational approaches predict the binding mode of this compound to target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., CF₃ group with Arg143 in measles virus polymerase, as in ) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key hydrogen bonds (e.g., carboxamide NH with Asp349) .

- QSAR Modeling : Develop regression models correlating substituent descriptors (e.g., logP, polar surface area) with IC₅₀ values .

Q. What methodologies identify metabolic pathways and potential toxicities of this compound?

- Methodological Answer :

- Metabolite Profiling : Incubate with human liver microsomes and analyze via LC-MS/MS. used this approach to detect glutathione adducts from furan oxidation .

- Reactive Intermediate Trapping : Add cyanide or glutathione to trap electrophilic metabolites (e.g., epoxides) .

- Toxicity Screening : Ames test for mutagenicity and hERG assay for cardiac risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.